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molecular formula C13H8ClIN2O2S B8727039 1-(benzenesulfonyl)-6-chloro-4-iodoindazole

1-(benzenesulfonyl)-6-chloro-4-iodoindazole

Cat. No. B8727039
M. Wt: 418.64 g/mol
InChI Key: LDSYTQIQMLICMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102668B2

Procedure details

6-Chloro-4-iodo-1H-indazole (1.0 eq., 1 wt, 50 g), sodium hydroxide (2.25 eq., 0.324 wt, 16.16 g) and tetrabutylammonium hydrogensulphate (0.05 eq., 0.061 wt, 3.05 g) are stirred in THF (9.5 vols, 475 ml) at 20±3° C. under a nitrogen atmosphere for 1 hr. The mixture is cooled to 15±3° C. and benzenesulfonyl chloride (1.10 eq., 0.51 vols, 25.5 ml) was added dropwise over 20 mins maintaining the reaction temperature at <25° C. and is washed in with THF (0.5 vols, 25 ml). The resulting mixture is then stirred under a nitrogen atmosphere at 20±3° C. for at least 1 hr before checking for completion by HPLC. The reaction mixture is then added to 0.25 M hydrochloric acid solution (18 vols, 900 ml) cooled to 0±3° C. over 15 minutes maintaining the temperature of the aqueous suspension at <20° C. This is washed in with 0.25M hydrochloric acid solution (2 vols, 100 ml). The resulting orange suspension is then stirred at 2±3° C. for at least 1 hr. The solid is filtered, washed with water (2×3 vols, 2×150 ml) and sucked dry for 20 mins, then dried under high vacuum at 40° C. (±3° C.) to constant probe temperature to afford 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole as an orange solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
catalyst
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[C:4]([I:11])[CH:3]=1.[OH-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[S:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:22])=[O:21])=[C:4]([I:11])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C2C=NNC2=C1)I
Name
Quantity
16.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.05 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
475 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 3) °C
Stirring
Type
CUSTOM
Details
The resulting mixture is then stirred under a nitrogen atmosphere at 20±3° C. for at least 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at <25° C.
WASH
Type
WASH
Details
is washed in with THF (0.5 vols, 25 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture is then added to 0.25 M hydrochloric acid solution (18 vols, 900 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0±3° C. over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the aqueous suspension at <20° C
WASH
Type
WASH
Details
This is washed in with 0.25M hydrochloric acid solution (2 vols, 100 ml)
STIRRING
Type
STIRRING
Details
The resulting orange suspension is then stirred at 2±3° C. for at least 1 hr
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water (2×3 vols, 2×150 ml)
CUSTOM
Type
CUSTOM
Details
sucked dry for 20 mins
Duration
20 min
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 40° C. (±3° C.) to constant probe temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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